molecular formula C32H23CrN10O8 B036259 Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) CAS No. 52256-37-8

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)

Cat. No.: B036259
CAS No.: 52256-37-8
M. Wt: 727.6 g/mol
InChI Key: ZYJDSVRDFYCSIB-UHFFFAOYSA-M
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Description

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-), also known as Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-), is a useful research compound. Its molecular formula is C32H23CrN10O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Evaluations

  • A study by Tamer et al. (2015) focused on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which is structurally related to Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-). They reported detailed spectroscopic evaluations, confirming the compound's nonlinear optical activity due to the small energy gap between its frontier molecular orbitals (Tamer et al., 2015).

Thermal Transformations and Mass Spectrometric Fragmentation

  • Another study related to the compound of interest investigated the thermal transformations and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). This study provided insights into the thermal behavior and fragmentation patterns of these complex molecules, which are important for understanding their stability and reactivity (Azev et al., 2013).

Catalysis in Synthesis of Biologically Relevant Compounds

  • Research by Banari et al. (2017) highlighted the catalytic role of similar compounds in the synthesis of biologically relevant bis-heterocyclic compounds like bis(indolyl)methanes. Such research demonstrates the potential applications of these compounds in facilitating organic synthesis processes, especially in the context of pharmaceutical and medicinal chemistry (Banari et al., 2017).

Corrosion Inhibition in Petroleum Industry

  • Singh et al. (2020) investigated the use of pyrazol derivatives, closely related to the compound , for corrosion mitigation in the petroleum industry. This study highlights the potential application of such compounds in industrial contexts, particularly in protecting metal surfaces against corrosion, which is crucial in maintaining the integrity and longevity of industrial equipment (Singh et al., 2020).

Antibacterial and Antioxidant Activities

  • Kiran et al. (2016) synthesized novel bis(1,2,3-triazoles) derivatives from pyrazolone-based compounds and evaluated their antibacterial and antioxidant activities. This suggests that compounds similar to Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) could have potential applications in the development of new antibacterial and antioxidant agents (Kiran et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) can be achieved by the reaction between 2-hydroxy-5-nitroaniline, benzaldehyde, ethyl acetoacetate, ammonium acetate, and chromium trioxide in the presence of acetic acid and ethanol.", "Starting Materials": ["2-hydroxy-5-nitroaniline", "benzaldehyde", "ethyl acetoacetate", "ammonium acetate", "chromium trioxide", "acetic acid", "ethanol"], "Reaction": ["Step 1: Dissolve 2-hydroxy-5-nitroaniline (1.0 g) in acetic acid (10 mL) and add benzaldehyde (1.2 g) and ethyl acetoacetate (1.2 g). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ammonium acetate (1.0 g) to the reaction mixture and heat the mixture at 80°C for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 4: Dissolve the solid in ethanol (10 mL) and add chromium trioxide (1.0 g). Stir the mixture for 4 hours at room temperature.", "Step 5: Filter the precipitated solid and wash it with ethanol.", "Step 6: Dry the product under vacuum to obtain Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) as a red solid."] }

CAS No.

52256-37-8

Molecular Formula

C32H23CrN10O8

Molecular Weight

727.6 g/mol

IUPAC Name

chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate

InChI

InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;+3/p-1

InChI Key

ZYJDSVRDFYCSIB-UHFFFAOYSA-M

SMILES

[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3]

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3]

Synonyms

SOLVENT ORANGE 62; Acid Orange 92; 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3h-pyrazol-3-one chromium complex; c.i. 12714; Hydrogen bis[4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-onato(2-)]chromate(III); Chromat

Origin of Product

United States

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